Minnelide - 1254702-87-8

Minnelide

Catalog Number: EVT-276524
CAS Number: 1254702-87-8
Molecular Formula: C21H25Na2O10P
Molecular Weight: 514.3743
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minnelide is a synthetic, water-soluble prodrug of triptolide, a diterpenoid triepoxide compound originally isolated from the Chinese medicinal herb Tripterygium wilfordii. [, , , , , ] Triptolide itself exhibits potent antitumor, anti-inflammatory, and immunosuppressive properties but suffers from poor water solubility, limiting its clinical application. [, ] Minnelide was developed to overcome these limitations, enabling effective delivery of the active compound, triptolide, to various tissues in the body. [, , ] Upon administration, Minnelide is rapidly converted into triptolide by phosphatases present in the bloodstream and tissues. [, , ]

Minnelide has emerged as a promising anticancer agent in preclinical studies, demonstrating efficacy in multiple animal models of various cancers. [, , , , , , , , , , , , , , , , , , ] Research efforts are focused on understanding its mechanisms of action and exploring its therapeutic potential in different cancer types. [, , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Minnelide exerts its anticancer effects primarily through its active metabolite, triptolide. [, ] Several mechanisms of action have been identified, contributing to its potent antitumor activity:

  • Inhibition of Heat Shock Protein 70 (HSP70): Triptolide inhibits the expression of HSP70, a chaperone protein that plays a crucial role in tumor cell survival and resistance to various stresses. [, , , , , , , , , , ] By suppressing HSP70, Minnelide sensitizes cancer cells to apoptosis and other cell death mechanisms. [, , , , , , , , , , ]
  • Targeting Super-Enhancers: Triptolide inhibits the transcription factor II H (TFIIH) complex, a key component found at super-enhancers. [, ] Super-enhancers are clusters of enhancers that drive high levels of oncogene expression in cancer cells. [, ] By disrupting TFIIH function, Minnelide downregulates oncogene expression, impacting tumor cell growth and survival. [, ]
  • Suppression of Transcription Factor Sp1: Triptolide downregulates the transcription factor Sp1, which plays a critical role in regulating the expression of various genes involved in cell survival, proliferation, and angiogenesis. [, , ] This inhibitory effect on Sp1 contributes to the antitumor activity of Minnelide. [, , ]
  • Induction of Apoptosis: Minnelide triggers apoptosis in cancer cells through various mechanisms, including activation of caspases (executioner proteins of apoptosis) and disruption of mitochondrial function. [, , , , , , , , ]
  • Reprogramming Tumor Microenvironment: Minnelide demonstrates the ability to reprogram the tumor microenvironment, promoting an anti-tumor immune response. [, ] It enhances cytotoxic T cell infiltration while decreasing immunosuppressive cells within the tumor. [, ]
Applications
  • Pancreatic Cancer: Minnelide effectively inhibits tumor growth, induces tumor regression, and extends survival in multiple preclinical models of pancreatic cancer. [, , , , , , ] It significantly reduces tumor burden and improves survival in both orthotopic and subcutaneous xenograft models, including patient-derived xenografts. [, , , , , , ] Studies have shown that Minnelide can deplete the desmoplastic stroma, a hallmark of pancreatic cancer, thereby enhancing drug delivery to the tumor. [, ]
  • Gastric Cancer: Minnelide exhibits potent antitumor activity against gastric cancer cells both in vitro and in vivo. [, ] It decreases tumor burden in mouse models and shows promising synergy when combined with other chemotherapeutic agents like CPT-11 (irinotecan). [, ]
  • Acute Myeloid Leukemia (AML): Minnelide effectively reduces leukemic burden and halts disease progression in preclinical models of AML. [] It inhibits the clonogenic potential of AML cells and targets leukemic stem cells, suggesting its potential for preventing disease relapse. []
  • Cervical Cancer: Minnelide exhibits significant antitumor activity against HPV-positive cervical cancer cells. [, ] It effectively inhibits tumor growth and improves survival in xenograft models. [, ] Studies have shown that Minnelide can block HPV-induced changes in p53 and pRb, key tumor suppressor proteins. []
  • Mesothelioma: Minnelide significantly reduces tumor burden in a xenograft model of mesothelioma. [] It inhibits cell viability and induces apoptosis in mesothelioma cells. []
  • Triple-Negative Breast Cancer: Minnelide demonstrates selective targeting of cancer stem cells in triple-negative breast cancer, suggesting its potential for addressing this aggressive subtype. [] It disrupts oncogenic signaling pathways and enhances cytotoxic T cell infiltration, contributing to tumor growth inhibition. []
  • Head and Neck Squamous Cell Carcinoma: Minnelide effectively reactivates wild-type p53 function in HPV-positive head and neck squamous cell carcinoma. [] It suppresses E6 oncoprotein expression, leading to apoptosis in cancer cells. [] Minnelide significantly decreases tumor progression in preclinical models. []
  • Non-Small Cell Lung Cancer: Minnelide shows potent antitumor activity against non-small cell lung cancer cells, both in vitro and in vivo. [, ] It inhibits cell proliferation, induces apoptosis, and downregulates pro-survival genes. [, ] Studies suggest that Minnelide may impair mitochondrial function, contributing to its cytotoxic effects. []
Future Directions
  • Clinical Trials: Minnelide is currently undergoing Phase I/II clinical trials for various cancer types, including advanced gastrointestinal tumors, pancreatic cancer, acute myeloid leukemia, and colorectal cancer. [, , , ] Continued clinical evaluation will be crucial to determine its safety, efficacy, and optimal dosing strategies in humans.
  • Combination Therapies: Exploring Minnelide's potential in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , ] Preclinical studies are ongoing to identify synergistic drug combinations that could be translated into clinical trials.
  • Mechanism of Action: Further investigations are needed to fully elucidate the mechanisms underlying Minnelide's antitumor activity, particularly its effects on super-enhancers, Sp1, and other molecular targets. [, , ] Understanding its precise mode of action can facilitate the development of more targeted and effective therapeutic strategies.
  • Biomarker Development: Identifying biomarkers that predict response to Minnelide treatment would be highly valuable for patient selection and personalized medicine approaches. [] This could involve analyzing gene expression profiles, protein markers, or other molecular characteristics associated with sensitivity to Minnelide.
  • Drug Delivery Optimization: While Minnelide addresses the solubility limitations of triptolide, further research could focus on optimizing its delivery to specific tissues or cell types. [] This could involve developing novel formulations or targeted delivery systems to enhance its therapeutic efficacy and minimize potential side effects.

Triptolide

  • Compound Description: Triptolide is a diterpenoid triepoxide isolated from the Chinese medicinal herb Tripterygium wilfordii. It exhibits potent antitumor, anti-inflammatory, and immunosuppressive properties. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Triptolide is the parent compound of Minnelide. Minnelide acts as a water-soluble prodrug of triptolide, designed to overcome the limitations of triptolide's poor solubility and bioavailability. [, , , , , , , , , , , , , , , , , , , , , , , ] Once administered, Minnelide is rapidly converted to triptolide in the bloodstream, releasing the active compound to exert its therapeutic effects.

Gemcitabine

  • Compound Description: Gemcitabine is a standard chemotherapeutic agent used in the treatment of pancreatic ductal adenocarcinoma (PDAC). [, ]
  • Relevance: Studies have investigated the synergistic effects of combining Minnelide with gemcitabine in preclinical models of PDAC. [, ] Results indicate that this combination therapy may enhance antitumor activity and potentially improve patient outcomes.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, another chemotherapeutic agent often used in PDAC treatment. [, , ]
  • Relevance: Similar to gemcitabine, nab-paclitaxel has been studied in combination with Minnelide as a potential strategy to enhance treatment efficacy in PDAC. [, , ] Preclinical data suggest that this combination therapy can lead to synergistic tumor growth inhibition.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug with activity against various cancers. []
  • Relevance: Research has explored the combination of Minnelide with a multi-drug regimen including nab-paclitaxel, gemcitabine, and cisplatin (TC) for treating PDAC. [] Preclinical data show promising results with the TC plus Minnelide regimen, suggesting improved tumor growth inhibition and animal survival compared to single agents or TC alone.

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used as chemotherapy and for immunosuppression. []
  • Relevance: Studies in murine models of triple negative breast cancer (TNBC) have shown that combining Minnelide with cyclophosphamide leads to significant tumor growth reduction, eliminates metastasis, and enhances cytotoxic T cell infiltration in the tumor microenvironment compared to Minnelide alone. []

ONC201

  • Compound Description: ONC201 is a small molecule drug that antagonizes the mitochondrial protease ClpP and induces transcription of TRAIL death receptors. [, ]
  • Relevance: Studies in preclinical models of diffuse midline glioma (DMG) explored the combination of Minnelide with ONC201. [, ] While Minnelide monotherapy showed no significant survival benefit, combining Minnelide with ONC201 significantly prolonged survival in DMG models, suggesting a potential synergistic effect.

ONC206

  • Compound Description: ONC206 is a derivative of ONC201 with improved pharmacological properties. Like ONC201, it targets the mitochondrial protease ClpP. []
  • Relevance: Similar to ONC201, ONC206 was investigated in combination with triptolide in in vitro studies using DMG cell lines. [] The combination treatment demonstrated additive effects in reducing DMG cell viability.

Harmane

  • Compound Description: Harmane is a naturally occurring beta-carboline alkaloid found in plants and animals. []
  • Relevance: High-throughput drug screening identified harmane as a potential synergistic agent with Minnelide. [] Further testing in multiple cancer cell lines confirmed a synergistic interaction, highlighting harmane as a promising candidate for combination therapy with Minnelide.

Harmine

  • Compound Description: Harmine is a beta-carboline alkaloid found in the plant Peganum harmala. It exhibits diverse pharmacological activities, including antitumor effects. []
  • Relevance: Like harmane, harmine emerged as a potential synergistic compound with Minnelide in high-throughput drug screening. [] Subsequent validation in multiple cancer cell lines confirmed synergistic activity, suggesting its potential for combination therapy with Minnelide.

LLDT-8

  • Compound Description: (5R)-5-hydroxytriptolide (LLDT-8) is a derivative of triptolide. []
  • Relevance: LLDT-8, along with PG490-88Na and Minnelide, are highlighted as the most researched and potentially clinically valuable derivatives of triptolide. []

PG490-88Na

  • Compound Description: PG490-88Na (F6008) is a derivative of triptolide. []
  • Relevance: PG490-88Na, together with LLDT-8 and Minnelide, are identified as the most promising triptolide derivatives for their therapeutic potential. []

Properties

CAS Number

1254702-87-8

Product Name

Minnelide

IUPAC Name

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate

Molecular Formula

C21H25Na2O10P

Molecular Weight

514.3743

InChI

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1

InChI Key

ZHBJMVNZRZUQEP-KIKMAQITSA-L

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Minnelide sodium; 14-O-Phosphonooxymethyltriptolide disodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.